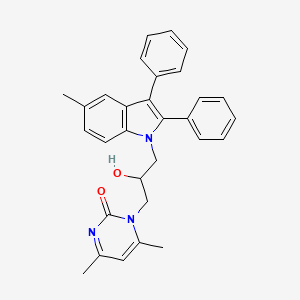

![molecular formula C13H15N3O2S B2424715 N-((1-hydroxycyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1219844-93-5](/img/structure/B2424715.png)

N-((1-hydroxycyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[c][1,2,5]thiadiazole derivatives have been extensively researched for use in photovoltaics or as fluorescent sensors . They are known to be a part of potent Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) inhibitors .

Synthesis Analysis

A series of benzo[c][1,2,5]thiadiazole derivatives was designed from PTP1B inhibitors with 1H-2,3-Dihydroperimidine motif, synthesized, and evaluated their biological activities against PTP1B and SHP2 .

Molecular Structure Analysis

The benzo[c][1,2,5]thiadiazole motif has been used to systematically modify the optoelectronic and photophysical properties of various compounds .

Chemical Reactions Analysis

The radical reaction mechanism proceeds through nitrogen-centered radical generation, followed by the addition of arenes .

Physical And Chemical Properties Analysis

Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

NHCs have emerged as powerful organocatalysts for constructing biologically active molecules. Specifically, they facilitate the rapid synthesis of medicinally relevant compounds from readily available starting materials. In the case of N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide, researchers have explored its potential in creating cyclic scaffolds with bioactivity. These scaffolds include both carbocycles and heterocycles, which play essential roles in natural products and pharmaceuticals .

a. Carbocycles: NHCs enable the construction of carbocyclic frameworks through cycloaddition reactions. These frameworks serve as essential building blocks for drug discovery. Researchers have synthesized various carbocyclic motifs using NHCs, contributing to the development of novel pharmaceutical agents.

b. Heterocycles: Heterocyclic frameworks are prevalent in biologically active molecules. NHCs play a crucial role in their synthesis via cycloaddition reactions. By leveraging NHCs, scientists have accessed a wide range of heterocyclic structures, each with unique properties and potential applications.

Challenges and Future Prospects

While NHCs offer exciting opportunities, challenges remain. Researchers continue to explore the limitations and address them. Future prospects include optimizing reaction conditions, expanding substrate scope, and discovering novel NHC-catalyzed transformations.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as those based on the benzo[c][1,2,5]thiadiazole (btz) motif, have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

These systems are known to interact with their targets through an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the BTZ group .

Biochemical Pathways

Compounds with the btz motif have been known to affect many sumoylated protein-mediated pathways in tumor cells, like dna repair, metastasis, and proliferation .

Result of Action

Compounds with the btz motif have been known to increase the production of type 1 interferon, which activates antitumor immune responses in cells and signals for increased tumor cell death .

Action Environment

It’s worth noting that compounds with the btz motif have been used as potential visible-light organophotocatalysts .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c17-12(14-8-13(18)5-1-2-6-13)9-3-4-10-11(7-9)16-19-15-10/h3-4,7,18H,1-2,5-6,8H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIBPTMLOAMUSOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC3=NSN=C3C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2424634.png)

![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B2424639.png)

![N-(2-ethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2424641.png)

![1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2424645.png)

![3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2424648.png)

![4-butoxy-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2424651.png)

![N-(2-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2424652.png)

![(1alpha,5alpha)-Bicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2424653.png)